molecular formula C19H20ClN5O B10956857 (3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone

(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10956857
M. Wt: 369.8 g/mol
InChI Key: ZJEFPAULNCZHNZ-UHFFFAOYSA-N
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Description

(3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

(3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential CDK2 inhibitor for cancer treatment.

Mechanism of Action

The mechanism of action of (3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the binding of the compound to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyrazolo[1,5-a]pyrimidine derivatives. Its combination of a chloropyrazole and methylbenzylpiperazine moiety may enhance its binding affinity and selectivity for CDK2 .

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H20ClN5O/c1-14-5-2-3-6-15(14)13-23-9-11-24(12-10-23)19(26)17-16(20)18-21-7-4-8-25(18)22-17/h2-8H,9-13H2,1H3

InChI Key

ZJEFPAULNCZHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=NN4C=CC=NC4=C3Cl

Origin of Product

United States

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